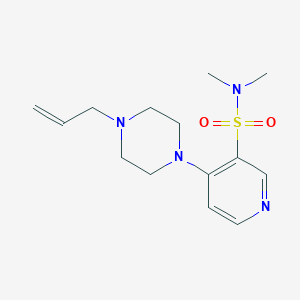![molecular formula C24H14F3N7O4 B215405 N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as NTPTP and has been studied for its various applications in the field of biochemistry and pharmacology.
作用機序
NTPTP inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, proliferation, and differentiation. NTPTP has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
NTPTP has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various animal models. In addition, NTPTP has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, NTPTP has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of NTPTP is its high purity, which makes it suitable for use in various laboratory experiments. Moreover, NTPTP has been shown to exhibit low toxicity, making it a safe compound for use in animal models. However, one of the limitations of NTPTP is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of NTPTP. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, further studies are needed to understand the mechanism of action of NTPTP and its effects on various cellular processes. Additionally, the development of more soluble derivatives of NTPTP may enhance its potential as a therapeutic agent.
合成法
The synthesis of NTPTP involves the reaction of 3-nitro-5-(3-pyridinyloxy)aniline with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride in the presence of a base. The reaction yields NTPTP as a white solid with a purity of 99%.
科学的研究の応用
NTPTP has been studied for its potential pharmacological properties, including its ability to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell growth, proliferation, and differentiation. NTPTP has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Moreover, NTPTP has shown to be effective in reducing inflammation and oxidative stress in animal models of various diseases.
特性
製品名 |
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
分子式 |
C24H14F3N7O4 |
分子量 |
521.4 g/mol |
IUPAC名 |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H14F3N7O4/c25-24(26,27)20-12-19(14-5-2-1-3-6-14)30-23-31-21(32-33(20)23)22(35)29-15-9-16(34(36)37)11-18(10-15)38-17-7-4-8-28-13-17/h1-13H,(H,29,35) |
InChIキー |
JYPUMZOTTSSJIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)



![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)

![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)

![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)